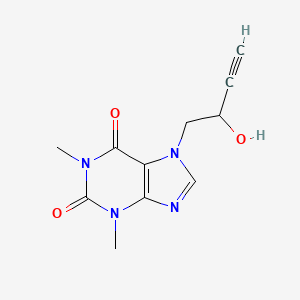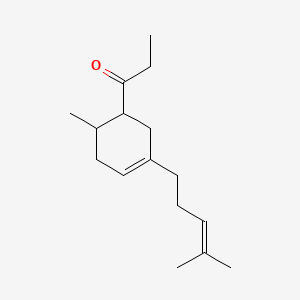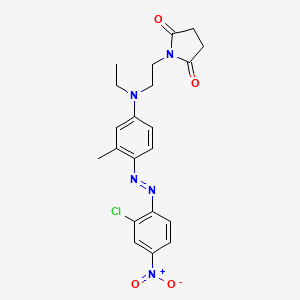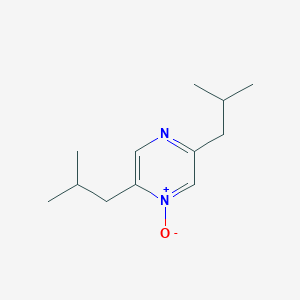![molecular formula C27H21NO B14471309 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole CAS No. 65697-81-6](/img/structure/B14471309.png)
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes an oxazole ring and multiple phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The phenyl groups are introduced through various substitution reactions, often using reagents such as phenylboronic acid or phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.
化学反応の分析
Types of Reactions
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, phenylboronic acid, phenylmagnesium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow it to bind to various enzymes and receptors, influencing biological pathways. This compound may inhibit or activate certain enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Phenylhexa-3,5-dien-2-one
- 5-Methyl-1-phenylhexa-1,3,4-triene
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
Uniqueness
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is unique due to its specific combination of an oxazole ring and multiple phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
65697-81-6 |
|---|---|
分子式 |
C27H21NO |
分子量 |
375.5 g/mol |
IUPAC名 |
5-phenyl-2-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1(5-11-22-12-7-3-8-13-22)2-6-14-23-17-19-25(20-18-23)27-28-21-26(29-27)24-15-9-4-10-16-24/h1-21H |
InChIキー |
VUPQCQSRSULESL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)





![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)



